molecular formula C10H16O4 B14656873 7,10-Dioxodecanoic acid CAS No. 53377-64-3

7,10-Dioxodecanoic acid

Cat. No.: B14656873
CAS No.: 53377-64-3
M. Wt: 200.23 g/mol
InChI Key: LBINJDHRJRGXSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,10-Dioxodecanoic acid (C₁₀H₁₆O₄) is a medium-chain fatty acid derivative featuring two ketone groups at positions 7 and 10. Dioxo fatty acids are characterized by their high polarity and reactivity, making them valuable in synthetic chemistry and biochemical pathways .

Properties

CAS No.

53377-64-3

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

7,10-dioxodecanoic acid

InChI

InChI=1S/C10H16O4/c11-8-4-6-9(12)5-2-1-3-7-10(13)14/h8H,1-7H2,(H,13,14)

InChI Key

LBINJDHRJRGXSS-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)CCC=O)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 7,10-Dioxodecanoic acid can be synthesized through several methods. One common approach involves the oxidation of decanoic acid derivatives. For instance, the oxidation of 7,10-decanediol using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can yield 7,10-Dioxodecanoic acid .

Industrial Production Methods: In an industrial setting, the production of 7,10-Dioxodecanoic acid may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the controlled oxidation of decanoic acid derivatives under specific temperature and pressure conditions to optimize the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 7,10-Dioxodecanoic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized products.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The carboxylic acid groups can participate in esterification and amidation reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Alcohols for esterification, amines for amidation.

Major Products:

Scientific Research Applications

7,10-Dioxodecanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7,10-Dioxodecanoic acid involves its interaction with various molecular targets. The ketone and carboxylic acid groups can form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. These interactions can modulate cellular processes, leading to potential therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Formula Functional Groups Key Features Source/Application
7,10-Dioxodecanoic acid C₁₀H₁₆O₄ Two ketones (C7, C10) High polarity; potential enzyme inhibitor Synthetic intermediate (inferred)
5,9-Dioxodecanoic acid C₁₀H₁₆O₄ Two ketones (C5, C9) Precursor for microbial synthesis of lactones Microbial preparation
7,10-Hexadecadienoic acid C₁₆H₂₈O₂ Two double bonds (C7,10) Omega-6 fatty acid; antioxidant Plant oils, Chlorella sp.
7,10-Octadecadienoic acid C₁₈H₃₂O₂ Two double bonds (C7,10) Structural lipid component Lipid databases
9-Hydroxy-10-oxooctadecanoic acid C₁₈H₃₄O₄ Hydroxy and ketone groups Bioactive metabolite Lipid oxidation products

Key Observations :

  • Functional Groups: Unlike unsaturated analogs (e.g., 7,10-hexadecadienoic acid), 7,10-dioxodecanoic acid’s ketones enhance electrophilicity, making it more reactive in nucleophilic reactions .
  • Chain Length : Medium-chain dioxo acids (C10) may exhibit better solubility in polar solvents compared to longer-chain analogs (C16–C18) .
Reactivity and Stability
  • 5,9-Dioxodecanoic acid is stable under controlled microbial fermentation but reacts with reducing agents to form hydroxy-lactones . Similar reactivity is expected for 7,10-dioxodecanoic acid.
  • 7,10-Hexadecadienoic acid demonstrates antioxidant activity in Chlorella sp., suggesting that dioxo derivatives might also participate in redox pathways, albeit with different mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.